

A Comparative Guide to SLC13A5 Inhibitors: PF-06761281 vs. PF-06649298

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Compound of Interest

Compound Name: PF-06761281

Cat. No.: B12045909

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This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5): **PF-06761281** and its predecessor, PF-06649298. Both compounds are critical research tools for investigating the role of citrate transport in various physiological and pathological processes, including metabolic diseases.^{[1][2]}

Introduction to PF-06761281 and PF-06649298

PF-06761281 and PF-06649298 are potent inhibitors of SLC13A5, a transporter responsible for the uptake of citrate from the extracellular space into cells.^[1] In the liver, this process is integral to the regulation of glycolysis, lipid synthesis, and overall energy homeostasis.^[1] Inhibition of SLC13A5 is, therefore, a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.^[1] **PF-06761281** was developed as an optimized and more potent successor to PF-06649298.^[2] Both compounds function as allosteric, state-dependent inhibitors, with their inhibitory potency being influenced by the ambient concentration of citrate.^[1]

Quantitative Performance Comparison

The following tables summarize the in vitro potency and selectivity of **PF-06761281** and PF-06649298 against the human SLC13A5 transporter and related dicarboxylate transporters, as well as their efficacy in various cell lines and species.

Table 1: In Vitro Potency (IC50)

Compound	Target	Cell Line	IC50 (μM)
PF-06761281	Human SLC13A5 (NaCT)	HEK293 (overexpressing)	0.51[3][4]
Human SLC13A5 (NaCT)	Human Hepatocytes	0.74[3][4]	
Mouse SLC13A5 (NaCT)	Mouse Hepatocytes	0.21[3][4]	
Rat SLC13A5 (NaCT)	Rat Hepatocytes	0.12[3][4]	
PF-06649298	Human SLC13A5 (NaCT)	HEK293 (overexpressing)	0.408
Human SLC13A5 (NaCT)	Human Hepatocytes	16.2[5]	
Mouse SLC13A5 (NaCT)	Mouse Hepatocytes	4.5[5]	

Table 2: In Vitro Selectivity (IC50)

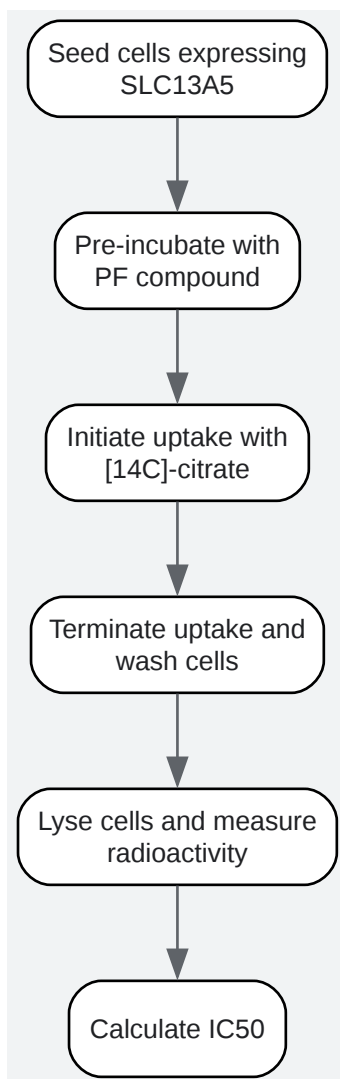
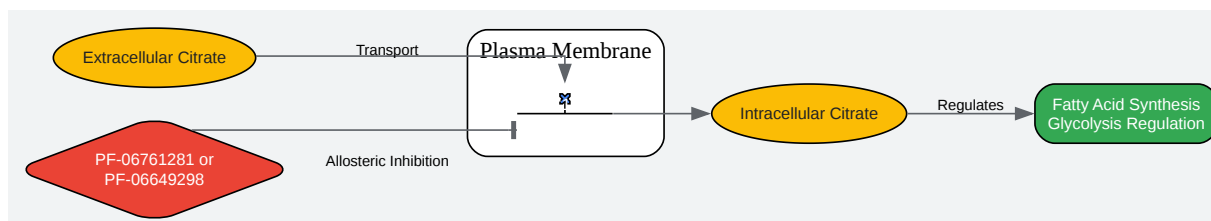
Compound	Target	Cell Line	IC50 (μM)
PF-06761281	Human SLC13A2 (NaDC1)	HEK293 (overexpressing)	13.2[3][4]
Human SLC13A3 (NaDC3)	HEK293 (overexpressing)	14.1[3][4]	>100[5]
PF-06649298	Human SLC13A2 (NaDC1)	HEK293 (overexpressing)	
Human SLC13A3 (NaDC3)	HEK293 (overexpressing)	>100[5]	

Table 3: In Vivo Efficacy Summary

Compound	Animal Model	Key Findings
PF-06761281	C57BL/6 Mice	Demonstrated dose-dependent inhibition of [14C]citrate uptake in the liver and kidney, resulting in modest reductions in plasma glucose concentrations.[1][2]
PF-06649298	High-Fat Diet (HFD) Induced Obese Mice	Reversed glucose intolerance and decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines.[5]

Signaling Pathway and Mechanism of Action

Both **PF-06761281** and PF-06649298 act as allosteric, state-dependent inhibitors of the SLC13A5 transporter. This means they do not directly compete with citrate for the binding site but rather bind to a different site on the transporter. Their inhibitory potency is enhanced in the presence of citrate, suggesting they preferentially bind to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1]



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References

- 1. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na⁺-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Model-Based Assessment of Plasma Citrate Flux Into the Liver: Implications for NaCT as a Therapeutic Target | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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